molecular formula C17H21N2O6- B12326752 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12326752
M. Wt: 349.4 g/mol
InChI Key: QCJFCQDCHVZNDM-KRWDZBQOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring, a nitrophenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multiple steps. One common method includes the reaction of 1,2-pyrrolidinedicarboxylic acid with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-: Similar structure but with a fluorine atom instead of a nitro group.

    1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-: Contains an oxo group instead of a nitro group.

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N2O6-

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1

InChI Key

QCJFCQDCHVZNDM-KRWDZBQOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.